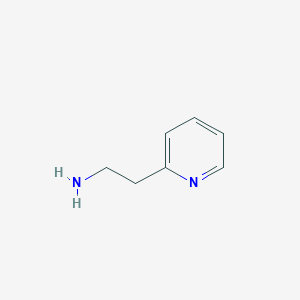

2-(2-Aminoethyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c8-5-4-7-3-1-2-6-9-7/h1-3,6H,4-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPQIPUZPSLAZDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3343-39-3 (di-hydrochloride) | |

| Record name | 2-(2-Aminoethyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002706561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5022196 | |

| Record name | 2-(2-Aminoethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2706-56-1 | |

| Record name | 2-Pyridineethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2706-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Aminoethyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002706561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Aminoethyl)pyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71989 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyridineethanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(2-Aminoethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-aminoethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PYRIDINEETHANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ATW1AH7OJ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Aminoethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(2-Aminoethyl)pyridine, a significant heterocyclic amine used as a building block in pharmaceutical and materials science. This document details established synthetic routes, including reaction mechanisms and experimental protocols. Furthermore, it presents a thorough characterization profile of the compound, summarizing key analytical data from nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). High-performance liquid chromatography (HPLC) for purity assessment is also discussed. Notably, this guide elucidates the role of this compound as a selective histamine (B1213489) H1 receptor agonist and provides a visualization of the corresponding signaling pathway. All quantitative data is presented in structured tables, and workflows are illustrated using diagrams to ensure clarity and ease of use for researchers and professionals in drug development.

Introduction

This compound, also known as 2-pyridylethylamine, is a pyridine (B92270) derivative with a primary amino group attached to an ethyl substituent at the 2-position of the pyridine ring. Its structural features make it a valuable intermediate in the synthesis of various pharmaceutical agents and functional materials. A key pharmacological aspect of this compound is its activity as a selective agonist for the histamine H1 receptor, which is implicated in allergic reactions and other physiological processes.[1][2] It is also a known metabolite of the drug betahistine, which is used to treat Ménière's disease.[3][4] This guide aims to provide a detailed resource for the synthesis and comprehensive characterization of this important molecule.

Synthesis of this compound

Several synthetic routes to this compound have been established. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. The following sections detail the most common and effective synthetic strategies.

Synthesis via Addition of Ammonia (B1221849) to 2-Vinylpyridine

This method involves the nucleophilic addition of ammonia to the activated double bond of 2-vinylpyridine.[5] This reaction is typically catalyzed and proceeds through a Michael-type addition mechanism.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Aminoethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Aminoethyl)pyridine, a heterocyclic amine, is a significant building block in medicinal chemistry and a valuable tool in pharmacological research. Its structural motif is present in numerous biologically active compounds, and it is notably recognized as a selective histamine (B1213489) H1 receptor agonist. A thorough understanding of its physicochemical properties is paramount for its effective application in drug design, synthesis, and formulation. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and visual representations of its role in biological signaling and experimental workflows.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for predicting its behavior in various chemical and biological systems.

Physical Properties

The physical properties of this compound are presented in Table 1. These characteristics are essential for handling, storage, and purification processes.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₀N₂ | [1][2] |

| Molecular Weight | 122.17 g/mol | [1][2] |

| Appearance | Clear, colorless to light yellow liquid | [3][4] |

| Boiling Point | 92-93 °C at 12 mmHg218-220 °C at 760 mmHg | [3][5] |

| Melting Point | -15 °C | [3] |

| Density | 1.021 g/cm³ at 25 °C | [5][6] |

| Refractive Index (n²⁰/D) | 1.536 | [5][6] |

| Flash Point | 97-100 °C | [2][3] |

| Vapor Pressure | 0.125 mmHg at 25 °C | [4][5] |

Table 1: Physical Properties of this compound

Chemical Properties

The chemical properties, including solubility and acidity, are critical for understanding the reactivity and bioavailability of the compound. These are summarized in Table 2.

| Property | Value / Description | Reference(s) |

| pKa | pKₐ₁: 4.24 (pyridinium ion)pKₐ₂: 9.78 (ammonium ion) | [5] |

| Solubility in Water | Partially soluble | [2][5] |

| Solubility in Organic Solvents | Soluble in common polar solvents like ethanol (B145695) and ether. Insoluble in non-polar solvents. | [2][3] |

| Chemical Stability | Stable under normal conditions. Air sensitive. | [3][5] |

Table 2: Chemical Properties of this compound

Experimental Protocols

Detailed and standardized methodologies are crucial for obtaining reliable and reproducible physicochemical data. The following sections outline the protocols for determining the key properties of this compound.

Determination of Boiling Point (Capillary Method)

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the external pressure. The Thiele tube method is a common and efficient technique for this measurement.[7]

Apparatus:

-

Thiele tube

-

Thermometer (0-250 °C)

-

Small test tube (e.g., fusion tube)

-

Capillary tube (sealed at one end)

-

Heating oil (e.g., mineral oil or silicone oil)

-

Bunsen burner or hot plate

-

Stand and clamp

Procedure:

-

Fill the Thiele tube with heating oil to a level just above the side arm.

-

Add a small amount (approx. 0.5-1 mL) of this compound into the small test tube.

-

Place the capillary tube, with its sealed end up, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and attached tube in the Thiele tube, immersing the bulb and sample in the oil.[7]

-

Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform temperature distribution.

-

As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[7] Record this temperature.

-

Record the atmospheric pressure at the time of the experiment.

Determination of Density (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, which is a flask with a precisely known volume.[6]

Apparatus:

-

Pycnometer (e.g., 10 mL or 25 mL)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermometer

-

Water bath

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Accurately weigh the empty, dry pycnometer on the analytical balance (m_empty).

-

Fill the pycnometer with distilled water and place it in a water bath set to a constant temperature (e.g., 25 °C) until it reaches thermal equilibrium.

-

Carefully adjust the water level to the calibration mark on the pycnometer, ensuring no air bubbles are trapped. Dry the outside of the pycnometer.

-

Weigh the pycnometer filled with water (m_water).

-

Empty and thoroughly dry the pycnometer.

-

Fill the pycnometer with this compound and allow it to equilibrate to the same temperature in the water bath.

-

Adjust the liquid level to the calibration mark, dry the exterior, and weigh the pycnometer filled with the sample (m_sample).

-

Calculate the density using the following formulas:

-

Volume of pycnometer (V) = (m_water - m_empty) / ρ_water (where ρ_water is the known density of water at the experimental temperature).

-

Density of sample (ρ_sample) = (m_sample - m_empty) / V.

-

Determination of pKa (Potentiometric Titration)

The pKa values, which represent the dissociation constants of the two basic nitrogen atoms, can be determined by potentiometric titration.[5]

Apparatus:

-

Calibrated pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette (50 mL)

-

Beaker (100 mL)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

-

Place the beaker on the magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution.

-

Allow the pH reading to stabilize and record the initial pH.

-

Begin titrating by adding small, precise increments (e.g., 0.5 mL) of the standardized HCl solution from the burette.

-

After each addition, allow the pH to stabilize and record both the pH and the total volume of titrant added.

-

Continue the titration well past the equivalence points, which will be indicated by sharp changes in pH.

-

Plot the pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.

-

The curve will show two distinct equivalence points corresponding to the protonation of the two nitrogen atoms.

-

The pKa values are determined from the half-equivalence points. At the half-equivalence point, pH = pKa.[8] The first half-equivalence point gives pKₐ₂ (for the ethylamine (B1201723) group), and the second gives pKₐ₁ (for the pyridine (B92270) ring nitrogen).

Determination of Solubility

A qualitative and semi-quantitative assessment of solubility is conducted by observing the dissolution of the compound in various solvents.[9]

Apparatus:

-

Small test tubes

-

Vortex mixer

-

Graduated pipettes

Procedure:

-

Water Solubility:

-

Add approximately 25 mg of this compound to a test tube.

-

Add 0.75 mL of deionized water in small portions, vortexing after each addition.

-

Observe if the compound dissolves completely. Classify as soluble, partially soluble, or insoluble.[9]

-

If soluble, test the resulting solution with litmus (B1172312) paper to determine its basicity.[10]

-

-

Organic Solvent Solubility:

-

Repeat the procedure with various organic solvents of differing polarities, such as ethanol, diethyl ether, and a non-polar solvent like hexane.

-

Record the solubility observations for each solvent.

-

Biological Activity and Experimental Workflows

Histamine H1 Receptor Signaling Pathway

This compound is a selective agonist for the histamine H1 receptor.[11] This receptor is a G-protein-coupled receptor (GPCR) that, upon activation, initiates a well-defined intracellular signaling cascade.[3] The binding of an agonist like this compound triggers a conformational change in the receptor, leading to the activation of the Gq alpha subunit of its associated heterotrimeric G-protein. This initiates a cascade involving phospholipase C (PLC) and the generation of second messengers inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), ultimately leading to an increase in intracellular calcium and the activation of Protein Kinase C (PKC), resulting in various cellular responses such as smooth muscle contraction.[3][12]

General Workflow for Organic Synthesis and Purification

This compound serves as a precursor in the synthesis of more complex molecules, such as certain antihistamines.[13] A typical experimental workflow in organic synthesis involves a sequence of steps from reaction setup to final product characterization.[2][14] This process ensures the efficient formation and isolation of the desired pure compound.

Applications in Research and Drug Development

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[15] this compound, as a functionalized pyridine, is a valuable intermediate for creating diverse libraries of compounds for drug discovery.

-

Pharmacological Tool: Its selective agonist activity at the H1 receptor makes it an essential tool for studying the physiological and pathophysiological roles of this receptor in vitro and in vivo.[16]

-

Synthetic Intermediate: It serves as a key starting material or intermediate in the multi-step synthesis of various pharmaceutical agents, particularly first-generation antihistamines where the ethylamine side chain is a common structural feature.[13]

-

Ligand Development: The bidentate nature of the molecule (with two nitrogen atoms) makes it a useful ligand in coordination chemistry, which has applications in catalysis and the development of metal-based therapeutics.

By providing a solid foundation of its physicochemical properties and associated experimental methodologies, this guide aims to support researchers in the rational design and application of this compound in their scientific endeavors.

References

- 1. store.astm.org [store.astm.org]

- 2. youtube.com [youtube.com]

- 3. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 4. scribd.com [scribd.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. mt.com [mt.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. 2-Pyridylethylamine - Wikipedia [en.wikipedia.org]

- 12. Histamine receptor - Wikipedia [en.wikipedia.org]

- 13. Synthesis of anti-allergic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biotage.com [biotage.com]

- 15. Khan Academy [khanacademy.org]

- 16. Histamine H1-receptor antagonist activity assessed in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(2-Aminoethyl)pyridine (CAS Number: 2706-56-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Aminoethyl)pyridine, a versatile heterocyclic amine with significant applications in pharmaceutical research and coordination chemistry. This document details its physicochemical properties, synthesis methodologies, key chemical reactions, and its role as a histamine (B1213489) H1 receptor agonist. Detailed experimental protocols, quantitative data, and visual representations of chemical processes and biological pathways are included to serve as a practical resource for laboratory and development settings.

Chemical and Physical Properties

This compound, also known as 2-pyridylethylamine, is a colorless to light yellow liquid with a characteristic amine-like odor.[1] It is an aminoalkylpyridine where a pyridine (B92270) ring is substituted at the 2-position with an aminoethyl group.[2][3] This bifunctional nature, possessing both a nucleophilic primary amine and a basic pyridine ring, is central to its chemical reactivity and utility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2706-56-1 | [2] |

| Molecular Formula | C₇H₁₀N₂ | [1][4] |

| Molecular Weight | 122.17 g/mol | [1][4] |

| Appearance | Clear colorless to yellow liquid | [1][4] |

| Density | 1.021 g/mL at 25 °C | [5] |

| Boiling Point | 92-93 °C at 12 mmHg | [5] |

| Melting Point | 198-200 °C (as ethanol (B145695) solvate) | [4] |

| Flash Point | 100 °C (212 °F) - closed cup | [5][6] |

| pKa | ~9.4 | [1] |

| Refractive Index (n20/D) | 1.536 | [5] |

| Water Solubility | Partially soluble | [4] |

| Solubility in Organic Solvents | Soluble in common polar solvents | [4] |

Synthesis of this compound

Several synthetic routes to this compound have been reported. The most common methods involve the reaction of a pyridine derivative with a source of the aminoethyl group.

From 2-Vinylpyridine (B74390) and Ammonia (B1221849)

This method involves the addition of ammonia to the activated double bond of 2-vinylpyridine. The reaction is typically catalyzed and requires careful control of conditions to prevent polymerization and side reactions.[1]

Experimental Protocol: Synthesis from 2-Vinylpyridine

Materials:

-

2-Vinylpyridine

-

Ammonia (aqueous or anhydrous)

-

Catalyst (e.g., sodium amide or a transition metal catalyst)

-

Solvent (e.g., ethanol or liquid ammonia)

-

Reaction vessel (autoclave for high-pressure reactions)

Procedure:

-

In a suitable pressure reactor, dissolve 2-vinylpyridine in the chosen solvent.

-

Add the catalyst to the solution.

-

Introduce ammonia into the reactor. The reaction can be carried out with aqueous ammonia under pressure or with liquid ammonia at low temperatures.

-

Seal the reactor and heat to the desired temperature (typically ranging from 100 to 150 °C) for several hours.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.

-

The reaction mixture is then subjected to a work-up procedure, which may include neutralization, extraction with an organic solvent, and drying of the organic phase.

-

The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Diagram 1: Synthesis Workflow from 2-Vinylpyridine

Caption: Workflow for the synthesis of this compound from 2-vinylpyridine.

From 2-Halopyridine and Ethylenediamine (B42938)

This synthetic route involves a nucleophilic aromatic substitution reaction where ethylenediamine displaces a halide (typically chloride or bromide) from the 2-position of the pyridine ring. The reaction is generally carried out in the presence of a base.

Experimental Protocol: Synthesis from 2-Chloropyridine

Materials:

-

2-Chloropyridine

-

Ethylenediamine (in excess)

-

Base (e.g., potassium carbonate or triethylamine)

-

Solvent (e.g., dimethylformamide (DMF) or ethanol)

-

Reaction vessel with a reflux condenser

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 2-chloropyridine, an excess of ethylenediamine, and the base.

-

Add the solvent and heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The residue is then worked up by adding water and extracting the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The crude product is purified by column chromatography on silica (B1680970) gel or by vacuum distillation.

Diagram 2: Synthesis Workflow from 2-Chloropyridine

Caption: Workflow for the synthesis of this compound from 2-chloropyridine.

Applications in Drug Development and Pharmacology

This compound is a significant building block in medicinal chemistry, primarily due to its structural similarity to histamine. It serves as a histamine H1 receptor agonist.[2][3][6]

Histamine H1 Receptor Agonism

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine or an agonist like this compound, initiates a signaling cascade through the Gq/11 G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This pathway is involved in allergic reactions, inflammation, and neurotransmission.

Diagram 3: Histamine H1 Receptor Signaling Pathway

Caption: Simplified signaling pathway of the Histamine H1 receptor activated by an agonist.

Precursor in Pharmaceutical Synthesis

The pyridine and amino functionalities of this compound make it a versatile starting material for the synthesis of more complex pharmaceutical agents. While specific examples of marketed drugs directly synthesized from this compound are not prominently documented in publicly available literature, its structural motif is present in numerous biologically active compounds. It is often used in the development of novel ligands for various receptors and enzymes.

Coordination Chemistry

The bidentate nature of this compound, with two nitrogen donor atoms, allows it to form stable chelate complexes with a variety of transition metal ions, including copper(II), zinc(II), and nickel(II).[7][8] These complexes have been investigated for their structural, spectroscopic, and magnetic properties, and some exhibit potential catalytic activity.

Experimental Protocol: Synthesis of a Copper(II) Complex

Materials:

-

This compound

-

Copper(II) salt (e.g., CuCl₂·2H₂O)

-

Solvent (e.g., ethanol or methanol)

Procedure:

-

Dissolve the copper(II) salt in the chosen solvent in a round-bottom flask.

-

In a separate flask, dissolve this compound in the same solvent.

-

Slowly add the ligand solution to the metal salt solution with stirring. A color change and/or precipitation of the complex is typically observed.

-

The reaction mixture is stirred at room temperature or gently heated for a period to ensure complete complexation.

-

The resulting solid complex is collected by filtration, washed with the solvent to remove any unreacted starting materials, and then washed with a non-coordinating solvent like diethyl ether.

-

The complex is dried under vacuum.

-

Characterization of the complex can be performed using techniques such as FT-IR spectroscopy, UV-Vis spectroscopy, and single-crystal X-ray diffraction.

Analytical Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ typically shows characteristic signals for the pyridine ring protons and the ethylamine (B1201723) chain protons.

Table 2: Representative ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | d | 1H | H-6 (pyridine) |

| ~7.6 | td | 1H | H-4 (pyridine) |

| ~7.1 | d | 1H | H-3 (pyridine) |

| ~7.0 | t | 1H | H-5 (pyridine) |

| ~3.0 | t | 2H | -CH₂-N (amine) |

| ~2.9 | t | 2H | -CH₂-Py |

| ~1.5 | s (broad) | 2H | -NH₂ |

Note: Chemical shifts can vary depending on the solvent and concentration.

FT-IR Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 3: Representative FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350-3250 | Medium, broad | N-H stretching (primary amine) |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 2950-2850 | Medium | C-H stretching (aliphatic) |

| ~1600 | Strong | C=C and C=N stretching (pyridine ring) |

| ~1590 | Strong | N-H bending (scissoring) |

| ~1470, ~1430 | Medium | C=C stretching (pyridine ring) |

| ~750 | Strong | C-H out-of-plane bending (aromatic) |

Safety and Handling

This compound is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a valuable and versatile chemical with a well-established role in both medicinal and coordination chemistry. Its straightforward synthesis and the reactivity of its dual functional groups make it an important building block for further chemical elaboration. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in research and development.

References

- 1. (2-Aminoethyl)(pyridin-2-ylmethyl)amine | 20947-95-9 | Benchchem [benchchem.com]

- 2. 2-Pyridineethanamine | C7H10N2 | CID 75919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tsijournals.com [tsijournals.com]

- 4. echemi.com [echemi.com]

- 5. epa.gov [epa.gov]

- 6. 2-Pyridylethylamine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

Spectroscopic analysis of 2-(2-Aminoethyl)pyridine (NMR, FTIR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 2-(2-Aminoethyl)pyridine using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). The data and protocols presented herein are intended to serve as a comprehensive resource for the characterization and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound by probing the magnetic properties of its atomic nuclei.

¹H NMR Spectral Data

The ¹H NMR spectrum reveals the number of different types of protons, their chemical environments, and their proximity to other protons. The spectrum for this compound is typically run in a deuterated solvent such as chloroform-d (B32938) (CDCl₃).

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.5 | d | 1H | H6 (Pyridine) |

| ~7.6 | t | 1H | H4 (Pyridine) |

| ~7.1 | d | 1H | H3 (Pyridine) |

| ~7.1 | t | 1H | H5 (Pyridine) |

| ~3.0 | t | 2H | -CH₂- (adjacent to Pyridine) |

| ~2.9 | t | 2H | -CH₂- (adjacent to NH₂) |

| ~1.5 | s (broad) | 2H | -NH₂ |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C2 (Pyridine) |

| ~149 | C6 (Pyridine) |

| ~136 | C4 (Pyridine) |

| ~123 | C5 (Pyridine) |

| ~121 | C3 (Pyridine) |

| ~42 | -CH₂- (adjacent to Pyridine) |

| ~40 | -CH₂- (adjacent to NH₂) |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3250 | Medium | N-H stretch (primary amine) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2950 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1600 | Strong | N-H bend (primary amine) |

| 1590, 1570, 1470, 1430 | Strong | C=C and C=N stretch (pyridine ring) |

| ~1100 | Medium | C-N stretch (aliphatic amine) |

| 780 - 740 | Strong | C-H out-of-plane bend (ortho-disubstituted pyridine) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural elucidation. The molecular weight of this compound is 122.17 g/mol .[1]

Electron Ionization (EI) Mass Spectrum

In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation.

| m/z | Relative Intensity | Proposed Fragment Ion |

| 122 | Moderate | [M]⁺ (Molecular Ion) |

| 106 | High | [M - NH₂]⁺ |

| 93 | High | [M - C₂H₄N]⁺ (Pyridylmethyl cation) |

| 78 | Moderate | [C₅H₄N]⁺ (Pyridine radical cation) |

Experimental Protocols

NMR Sample Preparation[2][3][4][5][6]

-

Sample Weighing : Accurately weigh 5-20 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[2]

-

Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble, such as Chloroform-d (CDCl₃).

-

Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[2][3] Gentle vortexing or sonication can aid dissolution.

-

Transfer : Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. To remove any particulate matter, a small cotton plug can be placed in the pipette.[4]

-

Capping and Labeling : Cap the NMR tube and label it clearly.

-

Instrument Setup : Insert the sample into the NMR spectrometer. The instrument will then be locked onto the deuterium (B1214612) signal of the solvent, shimmed to optimize the magnetic field homogeneity, and the probe will be tuned.[2]

FTIR Sample Preparation (KBr Pellet Method)[7][8][9][10][11]

-

Material Preparation : Use spectroscopy-grade Potassium Bromide (KBr) that has been thoroughly dried to remove moisture.[5]

-

Grinding : In an agate mortar, grind 1-2 mg of this compound into a fine powder.[6]

-

Mixing : Add approximately 100-200 mg of dry KBr powder to the mortar and gently but thoroughly mix with the sample.[6]

-

Pellet Pressing : Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 metric tons) for a few minutes to form a thin, transparent pellet.[5]

-

Analysis : Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.

Mass Spectrometry (Electron Ionization) Protocol[12][13][14][15][16]

-

Sample Introduction : Introduce a small amount of the volatile liquid sample into the mass spectrometer, where it is vaporized.

-

Ionization : The gaseous molecules are passed through a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[7][8]

-

Acceleration : The resulting positively charged ions are accelerated by an electric field.

-

Mass Analysis : The ions are then deflected by a magnetic field according to their mass-to-charge ratio (m/z).

-

Detection : A detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualizations

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Proposed fragmentation pathway of this compound in EI-MS.

Caption: Key functional groups of this compound and their IR absorptions.

References

- 1. 2-Pyridineethanamine | C7H10N2 | CID 75919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. publish.uwo.ca [publish.uwo.ca]

- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 5. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 6. shimadzu.com [shimadzu.com]

- 7. bitesizebio.com [bitesizebio.com]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

Unveiling the Structural Nuances of 2-(2-Aminoethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the crystal structure of 2-(2-aminoethyl)pyridine. While a crystal structure for the free base form of this compound is not publicly available, this document presents a comprehensive analysis of its protonated form, the 2-(2-ammonioethyl)pyridinium cation, within the well-characterized hybrid perovskite, (C₅H₉N₂H)₂PbI₄. The data herein is derived from single-crystal X-ray diffraction studies, offering crucial insights into the molecule's conformation, bond lengths, and angles in a crystalline environment. Detailed experimental protocols for the synthesis and crystallographic analysis are provided, alongside a visual workflow to aid in reproducibility.

Introduction

This compound is a versatile organic compound widely utilized as a ligand in coordination chemistry and as a precursor in the synthesis of pharmaceuticals and functional materials. Its structural characteristics, including the conformation of the ethylamine (B1201723) side chain relative to the pyridine (B92270) ring, are of fundamental importance for understanding its chemical reactivity and interaction with other molecules. Despite its significance, a definitive single-crystal X-ray structure of the neutral "free base" has not been reported in publicly accessible crystallographic databases.

This guide addresses this informational gap by presenting a detailed structural analysis of the 2-(2-ammonioethyl)pyridinium cation as it exists in the layered hybrid perovskite, (2-AEP)₂PbI₄. In this stable, crystalline framework, the geometric parameters of the cation are well-defined, providing the most accurate and reliable data currently available on the conformation of this molecule.

Crystallographic Data of 2-(2-Ammonioethyl)pyridinium in (C₅H₉N₂H)₂PbI₄

The crystal structure of (2-AEP)₂PbI₄ was determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group Pbcn. The crystallographic data and refinement parameters are summarized in Table 1.

Table 1: Crystal Data and Structure Refinement for (2-AEP)₂PbI₄

| Parameter | Value |

| Empirical Formula | C₁₄H₂₀N₄PbI₄ |

| Formula Weight | 967.15 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Orthorhombic |

| Space Group | Pbcn |

| Unit Cell Dimensions | |

| a | 20.063(4) Å |

| b | 8.6470(17) Å |

| c | 15.197(3) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 2634.3(9) ų |

| Z | 4 |

| Density (calculated) | 2.435 Mg/m³ |

| Absorption Coefficient | 11.458 mm⁻¹ |

| F(000) | 1736 |

| Crystal Size | 0.100 x 0.050 x 0.020 mm³ |

| Theta range for data collection | 2.158 to 28.300° |

| Index ranges | -26<=h<=26, -11<=k<=11, -20<=l<=20 |

| Reflections collected | 24391 |

| Independent reflections | 3217 [R(int) = 0.0573] |

| Completeness to theta = 25.242° | 100.0 % |

| Absorption correction | Semi-empirical from equivalents |

| Max. and min. transmission | 0.7456 and 0.2831 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 3217 / 0 / 101 |

| Goodness-of-fit on F² | 1.055 |

| Final R indices [I>2sigma(I)] | R1 = 0.0335, wR2 = 0.0768 |

| R indices (all data) | R1 = 0.0463, wR2 = 0.0818 |

| Extinction coefficient | n/a |

| Largest diff. peak and hole | 2.113 and -1.218 e.Å⁻³ |

This data is sourced from the Cambridge Crystallographic Data Centre (CCDC) deposition 2325023.

Molecular Structure and Conformation

Within the (2-AEP)₂PbI₄ crystal lattice, the 2-(2-ammonioethyl)pyridinium cation adopts a specific conformation characterized by the spatial arrangement of the ethylammonium (B1618946) group relative to the pyridine ring. This conformation is influenced by hydrogen bonding interactions with the surrounding inorganic framework. A summary of key intramolecular bond lengths and angles for the cation is provided in Table 2.

Table 2: Selected Bond Lengths and Angles for the 2-(2-Ammonioethyl)pyridinium Cation

| Bond/Angle | Length (Å) / Degrees (°) |

| N1 - C1 | 1.345(10) |

| N1 - C5 | 1.352(10) |

| N2 - C7 | 1.484(10) |

| C1 - C2 | 1.378(11) |

| C1 - C6 | 1.506(11) |

| C6 - C7 | 1.514(11) |

| Angle | Degrees (°) |

| C1 - N1 - C5 | 118.2(7) |

| N1 - C1 - C2 | 123.0(8) |

| N1 - C1 - C6 | 117.1(7) |

| C2 - C1 - C6 | 119.9(8) |

| N2 - C7 - C6 | 111.8(7) |

| C1 - C6 - C7 | 112.5(7) |

Note: Atom numbering is based on the deposited crystallographic information file.

The organic cations are arranged in a face-to-face stacking manner, which facilitates π–π interactions between the pyridyl rings of adjacent cations. Additionally, hydrogen bonding is observed between the ammonium (B1175870) group and the nitrogen atom of the pyridine ring.

Experimental Protocols

The following sections detail the methodologies for the synthesis of the precursor salt and the perovskite, as well as the subsequent crystallographic analysis.

Synthesis of 2-(2-Ammonioethyl)pyridine Iodide ((2-AEP)I)

The precursor salt, (2-AEP)I, was synthesized as follows[1]:

-

A solution of this compound (8.2 mmol) in ethanol (B145695) (20 mL) was prepared in a round-bottom flask.

-

The solution was deoxygenated by bubbling with N₂ for 30 minutes, followed by flushing the headspace with N₂ for 10 minutes.

-

The flask was cooled in an ice bath, and hydroiodic acid (57 wt % in H₂O, 8.2 mmol) was added dropwise to the solution.

-

The reaction mixture was stirred under a nitrogen atmosphere for one hour.

-

The solvent was removed using a rotary evaporator at 40 °C.

-

The resulting solid, 2-(2-ammonioethyl)pyridine iodide, was collected by vacuum filtration and washed with diethyl ether.

-

The final product was dried under vacuum overnight.

Synthesis of (2-AEP)₂PbI₄ for Single Crystal Growth

The synthesis of the hybrid perovskite was adapted from methods for thin-film preparation, with conditions suitable for single crystal formation[1]:

-

A precursor solution was made by dissolving a stoichiometric ratio of the synthesized (2-AEP)I and lead(II) iodide (PbI₂) in dry N,N-dimethylformamide (DMF).

-

Single crystals suitable for X-ray diffraction were obtained through slow evaporation of the solvent from the precursor solution in a controlled environment.

Single-Crystal X-ray Diffraction

The determination of the crystal structure was performed using the following instrumentation and methodology[1]:

-

A suitable single crystal of (2-AEP)₂PbI₄ was mounted on a Bruker Smart APEX II diffractometer equipped with a CCD area detector.

-

Data was collected at a temperature of 293(2) K using MoKα radiation (λ = 0.71073 Å).

-

The structure was solved and refined using standard crystallographic software packages.

-

Powder X-ray diffraction (XRD) was also employed to confirm the phase purity of the bulk material using a Bruker D8 Advance powder diffractometer with a Cu-Kα source.

Experimental Workflow

The logical flow of the experimental process, from synthesis to structural characterization, is depicted in the following diagram.

Conclusion

This technical guide has presented a detailed account of the crystal structure of the 2-(2-ammonioethyl)pyridinium cation, derived from the analysis of the hybrid perovskite (2-AEP)₂PbI₄. The provided crystallographic data, including unit cell parameters, space group, and key bond lengths and angles, offer valuable structural information for researchers in chemistry, materials science, and drug development. The detailed experimental protocols and workflow diagram serve as a practical resource for the synthesis and characterization of this and related compounds. Future work should aim to crystallize the free base of this compound to allow for a direct comparison of its neutral and protonated forms.

References

Electronic Structure and Theoretical Insights into 2-(2-Aminoethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic structure and theoretical studies of 2-(2-Aminoethyl)pyridine (AEP), a molecule of significant interest in medicinal chemistry and materials science. This document synthesizes findings from computational chemistry, including Density Functional Theory (DFT), and experimental spectroscopic data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. Key molecular properties such as optimized geometry, vibrational modes, and frontier molecular orbitals (HOMO-LUMO) are discussed in detail. The methodologies for both theoretical calculations and experimental measurements are outlined to provide a replicable framework for further research. All quantitative data is presented in structured tables for clarity and comparative analysis.

Introduction

This compound, also known as 2-pyridylethylamine, is a primary amine and an aminoalkylpyridine. It serves as a histamine (B1213489) H1 receptor agonist and is a valuable building block in the synthesis of pharmaceutical compounds and functional materials. Understanding the molecule's electronic structure, conformational flexibility, and vibrational properties is crucial for elucidating its mechanism of action, predicting its reactivity, and designing novel derivatives with enhanced properties.

Theoretical studies, particularly those employing Density Functional Theory (DFT), have proven invaluable in providing detailed insights into the molecular characteristics of AEP.[1] These computational approaches, in conjunction with experimental spectroscopic techniques, allow for a thorough characterization of its structural and electronic landscape. This guide aims to consolidate the available theoretical and experimental data on AEP to serve as a foundational resource for researchers in the field.

Molecular Geometry and Conformational Analysis

The conformational landscape of this compound is primarily defined by the rotation around the single bonds in its ethylamine (B1201723) side chain. Theoretical studies have shown that AEP can exist in multiple stable conformations.

Computational Methodology for Geometry Optimization

The molecular geometry of AEP can be optimized using DFT calculations, a common approach for studying organic molecules. A typical computational protocol is as follows:

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides a good balance of accuracy and computational cost for organic molecules.[2]

-

Basis Set: 6-31G* or a larger basis set like 6-311++G(d,p) is generally employed to provide sufficient flexibility for describing the electron distribution.[3]

-

Environment: Calculations are often performed in vacuo (gas phase) to represent the isolated molecule. Solvent effects can be included using models like the Polarizable Continuum Model (PCM).

A computational study using the DFT(B3LYP)/6-31G* level of theory identified nine stable conformations of AEP, comprising four trans and five gauche isomers, which are close in Gibbs free energy.[1] This suggests that AEP exists as a mixture of different conformers in solution.[1]

Optimized Geometrical Parameters

While detailed published tables of the optimized geometries for all conformers of AEP are scarce, the following table presents representative calculated bond lengths and angles for the key structural motifs (pyridine ring and ethylamine side chain) based on DFT studies of 2-aminopyridine (B139424) and similar molecules. This data provides a reasonable approximation of the expected molecular structure.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | C-C (Pyridine Ring) | 1.39 - 1.40 |

| C-N (Pyridine Ring) | 1.34 - 1.35 | |

| C-C (Side Chain) | ~1.53 | |

| C-N (Side Chain) | ~1.47 | |

| N-H (Amino Group) | ~1.01 | |

| C-H (Pyridine Ring) | ~1.08 | |

| C-H (Side Chain) | ~1.09 | |

| Bond Angles (°) | C-C-C (Pyridine Ring) | 118 - 120 |

| C-N-C (Pyridine Ring) | ~117 | |

| C-C-N (Side Chain) | ~112 | |

| H-N-H (Amino Group) | ~106 | |

| H-C-H (Side Chain) | ~109 |

Note: These values are representative and sourced from computational studies on analogous pyridine (B92270) derivatives.[3] The exact values for each conformer of AEP may vary.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, is a powerful tool for identifying functional groups and confirming the structure of molecules. The vibrational modes of AEP have been studied both experimentally and computationally.

Experimental Protocols for Vibrational Spectroscopy

FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: A small drop of liquid this compound is placed directly onto the ATR crystal (e.g., diamond).[1]

-

Instrumentation: A commercial FT-IR spectrometer, such as a Bruker Tensor 27, is used.[1]

-

Data Acquisition:

-

Spectral Range: 4000–400 cm⁻¹.

-

Resolution: Typically 4 cm⁻¹.

-

Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

-

FT-Raman Spectroscopy

-

Sample Preparation: A small amount of the liquid sample is placed in a glass capillary tube or NMR tube.

-

Instrumentation: A dispersive FT-Raman spectrometer with a laser source (e.g., Nd:YAG laser at 1064 nm).

-

Data Acquisition: The instrument collects the scattered radiation, and the data is processed to generate the Raman spectrum.

Vibrational Frequencies and Assignments

The vibrational spectrum of AEP is complex due to the presence of the pyridine ring and the flexible ethylamine side chain. The assignments of the principal vibrational modes are based on a comparison between experimental spectra and DFT-calculated frequencies for AEP and related aminopyridine compounds.[1][3]

| Experimental FT-IR (cm⁻¹) | Vibrational Mode | Description |

| ~3360, ~3290 | N-H Asymmetric & Symmetric Stretch | Stretching vibrations of the primary amine group (-NH₂). |

| ~3060, ~3010 | C-H Aromatic Stretch | Stretching of C-H bonds in the pyridine ring. |

| ~2930, ~2850 | C-H Aliphatic Stretch | Asymmetric and symmetric stretching of C-H bonds in the ethyl group. |

| ~1620 | N-H Scissoring (Bending) | In-plane bending vibration of the -NH₂ group. |

| ~1590, ~1570, ~1470, ~1430 | C=C, C=N Ring Stretch | Stretching vibrations of the pyridine ring framework. |

| ~1450 | CH₂ Scissoring (Bending) | Bending vibration of the methylene (B1212753) groups. |

| ~1300 | C-N Stretch (Aliphatic) | Stretching of the C-N bond in the ethylamine side chain. |

| ~1000, ~990 | Ring Breathing Modes | Symmetric radial expansion and contraction of the pyridine ring. |

| ~750 | C-H Out-of-plane Bend | Out-of-plane bending of C-H bonds on the pyridine ring. |

| ~670 | NH₂ Wagging | Out-of-plane wagging of the amino group. |

Note: Experimental peak positions are approximate and sourced from the ATR-IR spectrum available on SpectraBase.[1] Assignments are based on published theoretical studies of this compound and analogous molecules.[1][3]

Electronic Structure and Properties

The electronic properties of AEP, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of its reactivity and its potential applications in electronic materials.

Computational Methodology for Electronic Properties

The same DFT methodology used for geometry optimization (e.g., B3LYP/6-311++G(d,p)) is typically used to calculate the electronic properties. The energies of the HOMO and LUMO are obtained from the output of the calculation. These values are crucial for determining the HOMO-LUMO energy gap, which is an indicator of the molecule's chemical reactivity and kinetic stability.

Frontier Molecular Orbitals (HOMO-LUMO)

For aminopyridine derivatives, the HOMO is generally localized on the electron-rich aminopyridine ring, indicating that this is the region most susceptible to electrophilic attack. The LUMO distribution can vary but is often centered on the pyridine ring, representing the most likely site for nucleophilic attack or electron acceptance. In applications involving hybrid materials, the tunable electronic structure of organic cations like protonated AEP is harnessed to adjust the HOMO-LUMO energy levels, which facilitates charge transport and separation.[4]

Calculated Electronic Properties

| Property | Symbol | Estimated Value (eV) | Significance |

| HOMO Energy | E(HOMO) | -5.5 to -6.5 | Energy of the outermost electron; relates to ionization potential. |

| LUMO Energy | E(LUMO) | -0.5 to +0.5 | Energy of the lowest available electron state; relates to electron affinity. |

| HOMO-LUMO Energy Gap | ΔE | 5.0 to 7.0 | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

Note: These values are estimations based on published DFT data for analogous aminopyridine compounds.[3][5] The exact values will depend on the specific conformer and the level of theory used.

Conclusion

This technical guide has summarized the key findings from theoretical and experimental studies on the electronic structure of this compound. The conformational flexibility, vibrational characteristics, and electronic properties have been detailed, providing a foundational understanding of this important molecule. While comprehensive quantitative data for AEP itself is not fully available in the published literature, analysis of closely related compounds provides valuable and reliable estimations. The presented methodologies for computational and experimental analysis offer a robust framework for future investigations, which will be critical for the rational design of new pharmaceuticals and functional materials based on the AEP scaffold.

References

- 1. spectrabase.com [spectrabase.com]

- 2. tsijournals.com [tsijournals.com]

- 3. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Diversity in this compound-Based Lead Iodide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. irjweb.com [irjweb.com]

An In-depth Technical Guide to the Reactivity and Chemical Behavior of 2-(2-Aminoethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity and chemical behavior of 2-(2-Aminoethyl)pyridine. Possessing both a primary aliphatic amine and a pyridine (B92270) ring, this molecule exhibits a rich and versatile chemistry, making it a valuable building block in coordination chemistry, catalysis, and the synthesis of pharmacologically active compounds. This document details its synthesis, key reactions such as N-acylation and N-alkylation, its role as a ligand in forming metal complexes, and its applications in catalysis and drug development. Experimental protocols for key reactions are provided, and quantitative data is summarized in structured tables. Visual diagrams generated using the DOT language illustrate key reaction pathways and experimental workflows.

Physicochemical Properties

This compound, also known as 2-picolylamine, is a colorless to light yellow liquid with a characteristic amine-like odor. It is partially soluble in water and soluble in common organic solvents.[1][2] Its key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₀N₂ | [1] |

| Molecular Weight | 122.17 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | 1.021 g/mL at 25 °C | [3] |

| Boiling Point | 92-93 °C at 12 mmHg | [3] |

| Melting Point | -15 °C | [1] |

| Flash Point | 100 °C (closed cup) | [4] |

| Refractive Index | n20/D 1.536 | [3] |

| pKa | ~9.4 | [1] |

| Solubility | Partially soluble in water; soluble in ethanol, ether | [1][2] |

Synthesis of this compound

Several synthetic routes to this compound have been reported. The choice of method often depends on the availability of starting materials and the desired scale of production.

-

From 2-Vinylpyridine (B74390) and Ammonia (B1221849): The addition of ammonia to 2-vinylpyridine in the presence of a suitable catalyst is a common industrial method. The lone pair of electrons on the nitrogen atom in ammonia attacks the double bond of 2-vinylpyridine, leading to the formation of the product after rearrangement.[1] The selection of an appropriate catalyst is crucial to ensure high efficiency and prevent side reactions.[1]

-

From Halogenated Pyridine and Ethylenediamine (B42938): Nucleophilic substitution of a halogenated pyridine, such as 2-chloropyridine (B119429) or 2-bromopyridine, with ethylenediamine in an alkaline environment provides another route. One of the amino groups of ethylenediamine acts as a nucleophile, displacing the halide to form this compound.[1]

-

From Pyridine and Ethanolamine (B43304): This method involves the reaction of pyridine and ethanolamine in the presence of a specific catalyst at elevated temperature and pressure. The nitrogen atom of the pyridine ring reacts with the hydroxyl group of ethanolamine through a series of complex steps to yield the final product.[1] Reaction conditions such as temperature, pressure, and catalyst type significantly influence the reaction rate and yield.[1]

Chemical Reactivity and Key Reactions

The chemical reactivity of this compound is characterized by the presence of two nucleophilic centers: the primary amino group of the ethylamine (B1201723) side chain and the nitrogen atom of the pyridine ring. The primary amine is generally more nucleophilic and basic than the pyridine nitrogen, leading to selective reactions under controlled conditions.

N-Acylation

The primary amino group of this compound readily undergoes N-acylation with various acylating agents such as acid chlorides and acid anhydrides to form the corresponding amides. This reaction is a fundamental transformation for the synthesis of derivatives with potential pharmacological activities.

General Reaction Scheme for N-Acylation:

Caption: General scheme for the N-acylation of this compound.

Experimental Protocol: N-Acetylation with Acetic Anhydride (B1165640)

A general and high-yielding protocol for the N-acetylation of aminopyridines can be adapted for this compound.[5]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 equivalent) in a suitable solvent like dichloromethane (B109758) or pyridine.

-

Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.1-1.5 equivalents) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5]

-

Work-up: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Table 2: Representative N-Acylation Reactions of Aminopyridines

| Starting Material | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Aminopyridine | Acetic Anhydride | Acetic Anhydride | < 60 | 1 | 95 | [5] |

| 2-Amino-4-methylpyridine | Acetic Anhydride | Acetic Anhydride | 70 | 2 | 95 | [6] |

N-Alkylation

The primary amino group can also be selectively N-alkylated using various methods, including reaction with alkyl halides and reductive amination.

3.2.1. Direct Alkylation with Alkyl Halides

Direct alkylation with alkyl halides can lead to mono- and di-alkylated products. Controlling the stoichiometry of the reactants is crucial for selective mono-alkylation.

General Reaction Scheme for N-Alkylation:

Caption: General scheme for the N-alkylation of this compound.

Experimental Protocol: N-Methylation with Methyl Iodide

A representative procedure for the N-methylation of pyridines can be adapted for the amino group of this compound.[7]

-

Reaction Setup: Dissolve this compound (1.0 equivalent) in a suitable solvent such as acetone (B3395972) or acetonitrile.

-

Addition of Alkylating Agent: Add methyl iodide (1.1 equivalents) to the solution.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.

-

Work-up and Purification: After completion, the reaction mixture can be worked up by removing the solvent and partitioning the residue between water and an organic solvent. The product is then isolated from the organic phase and purified if necessary. A yield of 99% has been reported for the N-methylation of a similar pyridine derivative.[7]

3.2.2. Reductive Amination

Reductive amination provides a versatile method for the synthesis of N-alkylated derivatives by reacting this compound with an aldehyde or a ketone in the presence of a reducing agent. This two-step, one-pot process involves the formation of an intermediate imine followed by its reduction to the corresponding amine.[8][9]

Workflow for Reductive Amination:

Caption: Experimental workflow for reductive amination.

Experimental Protocol: Reductive Amination with Benzaldehyde (B42025)

A general procedure for reductive amination can be applied.[6]

-

Reaction Setup: To a solution of this compound (1.1 equivalents) in a suitable solvent like ethyl acetate, add benzaldehyde (1.0 equivalent).

-

Reduction: Add sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.2 equivalents) to the mixture and stir at room temperature for several hours.

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by flash column chromatography.

Coordination Chemistry

This compound is an excellent bidentate ligand, coordinating to metal ions through both the pyridine nitrogen and the primary amino nitrogen to form stable five-membered chelate rings. It has been shown to form complexes with a variety of transition metals, including iron, cobalt, nickel, copper, and zinc.[1][4][10][11][12][13][14][15]

Coordination Mode of this compound:

Caption: Bidentate coordination of this compound to a metal center.

Experimental Protocol: Synthesis of a Cobalt(II) Complex

The synthesis of cobalt(II) complexes with pyridine-containing ligands often involves the reaction of a cobalt(II) salt with the ligand in a suitable solvent.[12][16]

-

Synthesis: A solution of cobalt(II) chloride hexahydrate (1.0 equivalent) in methanol (B129727) is added to a solution of this compound (2.0 equivalents) in methanol.

-

Crystallization: The resulting solution is stirred, and the complex can be crystallized by slow evaporation of the solvent or by the addition of a less polar solvent.

Table 3: Examples of Metal Complexes with this compound and Related Ligands

| Metal Ion | Ligand System | Complex Formula | Geometry | Reference(s) |

| Fe(0) | 2,2'-bipyridine (B1663995), this compound | [Fe(bpy)(pyea)] | - | [1] |

| Co(II) | 2-(2-pyridyl)imino-N-(2-thiazolin-2-yl)thiazolidine | [Co(PyTT)₂(NO₃)(H₂O)]NO₃ | Distorted Octahedral | [10][17] |

| Ni(II) | Pyridine-containing macrocycle | [Ni(L)X]⁺ | Distorted Octahedral/Trigonal Prismatic | [13] |

| Cu(II) | Schiff bases of this compound | [Cu(L)Cl] | Distorted Tetrahedral | [5] |

| Zn(II) | This compound and tetracyanometallate | [Zn(aepy)₂M(µ-CN)(CN)₃]ₙ | - | [11] |

Applications in Catalysis

Derivatives and metal complexes of this compound have shown significant promise in various catalytic applications, including hydrogenation and oxidation reactions.

Catalytic Hydrogenation

Iron complexes containing this compound have been investigated as catalysts for hydrogenation reactions.[1] For instance, an Fe(0) complex with 2,2'-bipyridine and this compound acts as a hydrogenation catalyst, although with a limited lifetime.[1] Cobalt complexes with related bis(arylimidazol-2-ylidene)pyridine ligands are effective pre-catalysts for the hydrogenation of sterically hindered alkenes.[18] Ruthenium complexes with substituted pyridine-quinoline ligands have also been shown to catalyze the transfer hydrogenation of ketones.[19]

Catalytic Oxidation

Iron(II) complexes with α-iminopyridine ligands, which are structurally related to Schiff base derivatives of this compound, have been used to catalyze the oxidation of activated methylene (B1212753) groups and secondary alcohols to ketones with good yields.[20] Additionally, ruthenium(II) quaterpyridine complexes have been shown to catalyze water oxidation.[11]

Table 4: Catalytic Applications of this compound Derivatives and Analogs

| Reaction Type | Catalyst System | Substrate | Product | Key Findings | Reference(s) |

| Hydrogenation | [Fe(bpy)(pyea)] | Alkenes | Alkanes | Active but with a short lifetime. | [1] |

| Hydrogenation | (ⁱᵖʳCNC)CoCH₃ | Sterically hindered alkenes | Alkanes | Highly active cobalt pre-catalyst. | [18] |

| Transfer Hydrogenation | [Ru(η⁶-p-cymene)(N^N)Cl]⁺ | Benzophenone | Benzhydrol | 94% conversion in 3 hours. | [19] |

| Oxidation | [Fe(OTf)₂(L)₂] (L=α-iminopyridine) | Secondary alcohols | Ketones | Yields up to 91%. | [20] |

| Water Oxidation | [Ru(qpy)(L)₂]²⁺ | Water | Oxygen | Turnover numbers up to 2100. | [11] |

Role in Drug Development

This compound and its derivatives are of significant interest to the pharmaceutical industry due to their diverse biological activities. The parent compound itself is a known histamine (B1213489) H1 receptor agonist. Its structural motif is found in various pharmacologically active molecules. The ability to easily derivatize the primary amino group through acylation and alkylation allows for the generation of libraries of compounds for screening in drug discovery programs. For example, N-acylated and N-alkylated 2-aminobenzothiazoles, which share a similar structural feature, have been identified as novel agents that suppress the generation of prostaglandin (B15479496) E2, indicating potential anti-inflammatory applications.

Conclusion

This compound is a versatile and reactive molecule with a rich chemical profile. Its bifunctional nature, possessing both a primary aliphatic amine and a pyridine ring, allows for a wide range of chemical transformations and makes it a valuable ligand in coordination chemistry. The ability to selectively functionalize the primary amino group through N-acylation and N-alkylation provides access to a diverse array of derivatives with potential applications in catalysis and drug discovery. The metal complexes of this compound and its derivatives have demonstrated catalytic activity in important organic transformations, highlighting their potential for further development in green and sustainable chemistry. This technical guide provides a solid foundation for researchers and scientists working with this important chemical entity.

References

- 1. Synthesis and Characterization of Fe0 (2,2'-bipyridine) (2-aminoethyl-pyridine) and its Reaction with Dihydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Zinc(II) Complexes with Amino Acids for Potential Use in Dermatology: Synthesis, Crystal Structures, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. spectrabase.com [spectrabase.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Synthesis and Characterization of a New Cobalt(II) Complex with 2-(2-Pyridyl)Imino-N-(2-Thiazolin-2-yl)Thiazolidine (PyTT) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Catalytic water oxidation by ruthenium(II) quaterpyridine (qpy) complexes: evidence for ruthenium(III) qpy-N,N'''-dioxide as the real catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ajol.info [ajol.info]

- 14. Synthesis, characterization, and biological activities of zinc(II), copper(II) and nickel(II) complexes of an aminoquinoline derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Synthesis, characterization, and biological activities of zinc(II), copper(II) and nickel(II) complexes of an aminoquinoline derivative [frontiersin.org]

- 16. Synthesis, structural and magnetic properties of cobalt(ii) complexes with pyridine-based macrocyclic ligand containing two pyridine pendant arms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and characterization of a new cobalt(II) complex with 2-(2-pyridyl)imino-N-(2-thiazolin-2-yl)thiazolidine (PyTT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Catalytic Hydrogenation Activity and Electronic Structure Determination of Bis(arylimidazol-2-ylidene)pyridine Cobalt Alkyl and Hydride Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. New iron(ii) α-iminopyridine complexes and their catalytic activity in the oxidation of activated methylene groups and secondary alcohols to ketones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

The Versatility of 2-(2-Aminoethyl)pyridine: A Technical Review of its Applications in Drug Discovery, Materials Science, and Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Aminoethyl)pyridine is a versatile heterocyclic building block that has garnered significant attention across diverse scientific disciplines. Its unique structural motif, featuring a pyridine (B92270) ring and a primary amino group connected by an ethyl spacer, imparts a valuable combination of properties including metal chelation, hydrogen bonding capabilities, and tunable electronic characteristics. This technical guide provides an in-depth review of the core applications of this compound, with a focus on its utility in medicinal chemistry, advanced materials, and catalysis. The content herein is curated to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, application, and quantitative performance of this important chemical entity.

Medicinal Chemistry Applications

The pyridine scaffold is a well-established privileged structure in medicinal chemistry, and derivatives of this compound have shown promise in various therapeutic areas. The presence of both a basic pyridine nitrogen and a primary amine allows for diverse interactions with biological targets.

Antimicrobial and Antifungal Activity

Derivatives of this compound have been investigated for their potential as antimicrobial and antifungal agents. The introduction of various substituents on the pyridine ring or the amino group can modulate the compound's activity spectrum and potency.

Table 1: Antimicrobial Activity of 2-Aminopyridine (B139424) Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| 2-amino-3-cyano-4-(cyclohexyl)-6-phenylpyridine | Staphylococcus aureus | 0.039 | [1] |

| 2-amino-3-cyano-4-(cyclohexyl)-6-phenylpyridine | Bacillus subtilis | 0.039 | [1] |

| 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines | Escherichia coli (K12 and R2-R4 strains) | 0.2 - 1.3 | [2] |

Enzyme Inhibition and Activation

This compound and its derivatives have been explored as modulators of enzyme activity. A notable example is its role as an activator of human carbonic anhydrase II (hCA II), an enzyme implicated in cognitive function.

A study on the activation of human carbonic anhydrase II (hCA II) by this compound revealed a concerted mechanism to be the key to its activating properties. The activation process is an exergonic reaction with a low barrier height of 5.2 kcal mol⁻¹, suggesting that it can readily occur at physiological temperatures.[3]

Derivatives of this compound have also been investigated as inhibitors of other enzymes, such as cholinesterases, which are important targets in the treatment of neurodegenerative diseases.

Table 2: Enzyme Inhibition by Pyridine Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

| Carbamate derivative of pyridine | Human Acetylcholinesterase (hAChE) | 0.153 ± 0.016 | [4] |

| Carbamate derivative of pyridine | Human Butyrylcholinesterase (hBChE) | 0.828 ± 0.067 | [4] |

| 2-(2-oxoethyl)pyrimidine-5-carboxamide derivative | Acetylcholinesterase (AChE) | 0.88 ± 0.78 | [5] |

| Pyrimidine diamine derivative 9 | Electrophorus electricus Acetylcholinesterase (EeAChE) | Kᵢ = 0.312 | [6] |

| Pyrimidine diamine derivative 22 | Equine Butyrylcholinesterase (eqBChE) | Kᵢ = 0.099 | [6] |

Experimental Protocol: Synthesis of a 2-Aminopyridine Antifungal Agent Derivative

This protocol describes a multicomponent, one-pot reaction for the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives, which have shown antimicrobial activity.[1][7]

Materials:

-

Enaminone (1 mmol)

-

Malononitrile (1 mmol)

-

Primary amine (e.g., cyclohexylamine) (1 mmol)

Procedure:

-

Combine the enaminone, malononitrile, and primary amine in a reaction vessel.

-

Heat the mixture to 80 °C under solvent-free conditions.

-